molecular formula C5H9F3O2 B2390560 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol CAS No. 1250894-74-6

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol

Cat. No.: B2390560
CAS No.: 1250894-74-6
M. Wt: 158.12
InChI Key: NGQTWZJGHHRILI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol is a fluorinated tertiary alcohol featuring a trifluoromethyl group, a methoxy substituent, and a methyl branch. Its molecular formula is C₆H₁₁F₃O₂ (molar mass: 172.15 g/mol). The compound’s structure combines fluorine’s electronegativity with steric hindrance from the methyl and methoxy groups, influencing its physicochemical properties and reactivity. It is primarily utilized as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to fluorine’s ability to modulate metabolic stability and lipophilicity .

Properties

IUPAC Name

1,1,1-trifluoro-3-methoxy-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O2/c1-4(9,3-10-2)5(6,7)8/h9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQTWZJGHHRILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol can be synthesized through several methods:

Industrial Production Methods: Industrial production typically involves large-scale reactions using the above methods, optimized for yield and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol has several applications in scientific research:

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to modify biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The trifluoromethyl group can interact with enzymes, proteins, and other biological molecules, altering their function and activity.

    Pathways Involved: The compound can influence metabolic pathways, signal transduction, and other cellular processes by modifying the structure and function of key biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol. Key differences in substituents, fluorine content, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol C₆H₁₁F₃O₂ 172.15 Trifluoromethyl, methoxy, methyl Discontinued; synthetic intermediate
1,1,1-Trifluoropropan-2-ol C₃H₅F₃O 114.07 Trifluoromethyl, hydroxyl Solvent; fluorinated alcohol precursor
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol C₄H₈F₃NO 161.11 Trifluoromethyl, amino, methyl Pharmaceutical intermediate (e.g., EOS-62199)
1-(3-Methoxyphenyl)-2-methylpropan-1-ol C₁₁H₁₆O₂ 180.24 Aromatic methoxy, methyl, hydroxyl Biochemical reagent; no fluorine
1,1,1,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane C₅H₃F₉O 244.06 Hexafluorinated, methoxy, trifluoromethyl Limited toxicological data; high fluorination

Key Differences and Research Findings

Fluorination Impact: The trifluoromethyl group in the target compound enhances thermal stability and lipophilicity compared to non-fluorinated analogs like 1-(3-Methoxyphenyl)-2-methylpropan-1-ol . However, higher fluorination (e.g., hexafluoro derivatives) may reduce solubility in polar solvents . The amino-substituted analog (3-amino-1,1,1-trifluoro-2-methylpropan-2-ol) exhibits increased polarity due to the –NH₂ group, making it more suitable for drug discovery than the methoxy variant .

Reactivity :

  • Tertiary alcohols like 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol are less reactive in nucleophilic substitutions compared to primary alcohols (e.g., 1,1,1-Trifluoropropan-2-ol) due to steric hindrance .
  • Methoxy groups in the target compound may participate in hydrogen bonding, influencing crystallization behavior, as observed in SHELX-refined structures .

Applications: The discontinued status of the target compound suggests challenges in synthesis or commercial demand, whereas its amino derivative (CAS 1334546-33-6) remains relevant in medicinal chemistry pipelines . Hexafluoro analogs (e.g., C₅H₃F₉O) are niche materials in high-performance coatings but require further toxicological evaluation .

Biological Activity

Overview

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol (CAS Number: 1250894-74-6) is an organic compound characterized by its trifluoromethyl group and methoxy substituent. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological applications. Its molecular formula is C5H9F3O2, and it is a colorless liquid soluble in water and many organic solvents.

Biological Applications

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol is primarily employed in biological research to investigate enzyme mechanisms and protein interactions. The trifluoromethyl group enhances the compound's ability to modify biological molecules, making it valuable in drug development and the synthesis of fluorinated pharmaceuticals.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The trifluoromethyl group can alter the function of enzymes by modifying their active sites.
  • Protein Modulation : It influences protein interactions which can affect metabolic pathways and signal transduction processes.

The compound undergoes several chemical reactions that are relevant to its biological activity:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction reactions yield alcohols when treated with lithium aluminum hydride.
  • Nucleophilic Substitution : The trifluoromethyl group allows for nucleophilic substitution reactions.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

Case Study: Enzyme Mechanisms

Research has shown that 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol can stabilize microtubules (MTs) in cellular models. Microtubule stabilization is crucial for maintaining cellular structure and function, especially in neurons where MTs play a vital role in axonal transport. In a study using tau transgenic mouse models, compounds similar to this one demonstrated significant improvements in MT density and reductions in tau pathology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol, it can be compared with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1,1,1-Trifluoro-2-methylpropan-2-olLacks methoxy groupDifferent reactivity
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amineContains amine instead of hydroxylDifferent applications

The presence of both the trifluoromethyl and methoxy groups in 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol imparts unique chemical properties that enhance its utility in synthetic chemistry and biological applications.

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